Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate
Description
Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate is a structurally complex diazaspiro compound featuring a spirocyclic core with benzyl and 4-methoxybenzyl substituents. The diazaspiro[5.5]undecane scaffold is prized for its conformational rigidity, which can enhance metabolic stability and receptor-binding specificity compared to linear analogs .
Properties
IUPAC Name |
methyl 9-benzyl-3-[(4-methoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-30-23-10-8-22(9-11-23)20-28-17-14-26(18-24(28)25(29)31-2)12-15-27(16-13-26)19-21-6-4-3-5-7-21/h3-11,24H,12-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKDLIFKZKPCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3(CCN(CC3)CC4=CC=CC=C4)CC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 1314388-32-3) is a compound of interest due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C26H34N2O3
- Molecular Weight : 422.56 g/mol
- CAS Number : 1314388-32-3
- Inhibition of Geranylgeranyltransferase I (GGTase I) :
- Antiproliferative Effects :
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been documented through various assays:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 | Strong antiproliferative |
| HCT116 (Colon Cancer) | 3.7 | Moderate antiproliferative |
| HEK 293 (Kidney) | 5.3 | Weak antiproliferative |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer therapeutic agent.
Other Biological Activities
In addition to its anticancer properties, related diazaspiro compounds have been explored for their effectiveness in treating obesity, pain management, and modulation of immune responses . These compounds show potential in addressing a range of disorders through their multifaceted biological activities.
Case Studies
-
Study on Antiproliferative Activity :
A study published in MDPI highlighted the synthesis and biological evaluation of methoxy-substituted diazaspiro compounds where this compound was included among the tested compounds. The results indicated a strong correlation between structural modifications and enhanced biological activity against cancer cell lines . -
Pharmacological Applications :
Another review focused on the pharmacological implications of diazaspiro compounds noted their potential use in treating hyperproliferative disorders such as cancer due to their ability to modulate critical signaling pathways involved in cell growth and survival .
Chemical Reactions Analysis
Deprotection Reactions
The benzyl and 4-methoxybenzyl groups on the diazaspiro framework are susceptible to hydrogenolytic cleavage.
Key Findings :
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Catalytic hydrogenation with Pd/C selectively removes benzyl groups without affecting the ester functionality.
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Acidic conditions (HCl/1,4-dioxane) quantitatively cleave the 4-methoxybenzyl protecting group .
Functionalization of the Ester Group
The methyl carboxylate moiety undergoes hydrolysis and transesterification.
Key Findings :
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Hydrolysis proceeds efficiently under basic conditions, yielding water-soluble carboxylate salts.
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Transesterification requires catalytic acid and elevated temperatures.
Spirocyclic Ring Modifications
The diazaspiro[5.5]undecane core participates in alkylation and acylation reactions.
Key Findings :
-
Alkylation occurs preferentially at the less sterically hindered nitrogen atom .
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Acylation with aromatic acyl chlorides enhances lipophilicity, improving biological activity .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification.
Key Findings :
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Suzuki couplings require anhydrous conditions and elevated temperatures .
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Buchwald-Hartwig amination is effective for modifying the spirocyclic nitrogen .
Stereoselective Transformations
Chiral resolution and asymmetric synthesis methods are critical for bioactive derivatives.
Key Findings :
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound is distinguished by its 3,9-diazaspiro[5.5]undecane core , which is shared among several derivatives. Key structural variations include:
Functional Group Impact
- Aromatic Substituents: The 4-methoxybenzyl group in the target compound likely enhances π-π stacking interactions with hydrophobic protein pockets, improving binding affinity compared to non-aromatic analogs (e.g., cyclobutyl in ).
- Carboxylate vs. Dione : The methyl carboxylate at position 2 (target) may improve aqueous solubility relative to dione derivatives (e.g., ), which are more lipophilic.
Physicochemical Properties
*Estimated based on structural analogs (e.g., ).
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalysis : Use palladium catalysts for efficient coupling reactions .
- Temperature Control : Monitor exothermic reactions to avoid byproduct formation.
Q. Methodological Answer :
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify spirocyclic geometry and substituent positions. Look for characteristic peaks:
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ for C27H34N2O3) .
Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) at ~1700 cm⁻¹ and ether (C-O) at ~1250 cm⁻¹ .
Validation : Cross-reference with computational models (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer :
Contradictions often arise from dynamic molecular behavior (e.g., ring puckering). Strategies include:
Variable-Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures .
2D NMR Techniques : Use COSY and NOESY to assign spatial correlations between protons .
X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Case Study : A 2024 study resolved conflicting NOE signals in a diazaspiro compound by correlating crystallographic data with DFT-optimized geometries .
Advanced: What strategies are effective in studying the compound’s stability under different storage conditions?
Q. Methodological Answer :
Forced Degradation Studies :
- Thermal Stress : Heat samples at 40–60°C for 14 days; monitor degradation via HPLC .
- Hydrolytic Stress : Expose to pH 1–13 buffers; quantify ester hydrolysis by tracking carboxylic acid formation .
Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products (λmax ~250 nm for aromatic systems) .
Recommendations : Store lyophilized samples at –20°C in amber vials to minimize oxidation and photolysis .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Q. Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with halogens or alkyl groups) and compare bioactivity .
Computational Modeling :
- Molecular Docking : Predict binding affinity to target receptors (e.g., GPCRs) using AutoDock Vina .
- QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with experimental IC50 values .
Example SAR Finding : A 2024 study showed that bulkier substituents on the spirocyclic core reduced metabolic clearance by 30% in hepatic microsomes .
Advanced: How to address low solubility in aqueous media during in vitro assays?
Q. Methodological Answer :
Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas exposure) to enhance hydrophilicity .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
